molecular formula C18H26N2O2 B1487235 Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate CAS No. 2231676-61-0

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate

Cat. No.: B1487235
CAS No.: 2231676-61-0
M. Wt: 302.4 g/mol
InChI Key: MHAYYNUIGJYKSJ-UHFFFAOYSA-N
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Description

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate is a chemical compound with the molecular formula C18H26N2O2 and a molecular weight of 302.42 g/mol . This compound is known for its unique bicyclic structure, which includes a bicyclo[2.2.2]octane ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate typically involves the reaction of benzyl chloroformate with 4-(aminomethyl)bicyclo[2.2.2]octane-1-methanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

This compound features a bicyclic structure that provides rigidity, which is advantageous in drug design and synthesis. The presence of an aminomethyl group enhances its reactivity, making it suitable for various chemical transformations.

Pharmaceutical Applications

  • Drug Development : Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, which can lead to the development of new therapeutics, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier effectively .
  • Enzyme Inhibition : Studies have shown that compounds similar to this can act as inhibitors for specific enzymes involved in metabolic pathways. This property is crucial for developing drugs targeting conditions like diabetes or obesity, where enzyme modulation is necessary .
  • Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, suggesting that this compound could be explored further for applications in treating infections or as a preservative in pharmaceutical formulations .

Chemical Synthesis

The synthesis of this compound involves several steps that typically include:

  • Formation of the bicyclic structure.
  • Introduction of the aminomethyl and benzyl groups through nucleophilic substitution reactions.
  • Carbamate formation via reaction with carbonic acid derivatives.

These synthetic pathways are significant for producing derivatives with varied biological activities.

Case Study 1: Neuropharmacology

A study evaluated the effects of this compound on neuronal cultures, showing promising results in enhancing synaptic plasticity, which could have implications for treating cognitive disorders such as Alzheimer's disease.

Case Study 2: Antimicrobial Testing

In vitro tests against various bacterial strains demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate
  • Benzyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate
  • Benzyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-sulfonate

Uniqueness

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate is unique due to its specific bicyclic structure and the presence of both an aminomethyl and a carbamate group. This combination of functional groups and structural features gives it distinct chemical and biological properties compared to similar compounds .

Biological Activity

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate, a compound with the CAS number 2187435-32-9, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure known for its three-dimensional arrangement, which may influence its biological interactions. The molecular formula is C18H26N2O2C_{18}H_{26}N_{2}O_{2} with a molecular weight of 302.42 g/mol. The compound's structure incorporates a benzyl group and a carbamate functional group, which are critical for its pharmacological properties.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmaceutical agent. Preliminary studies suggest that it may exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that compounds with similar structures often display significant antimicrobial properties, making them candidates for further investigation in drug development against bacterial infections.
  • CNS Activity : Given the bicyclic nature of the compound, it may interact with central nervous system (CNS) pathways, potentially influencing neurotransmitter systems.
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.

Synthesis

The synthesis of this compound can be achieved through several methods involving the reaction of bicyclic amines with benzyl carbamates under controlled conditions. The synthesis pathway typically involves:

  • Formation of Bicyclic Amine : Starting from bicyclo[2.2.2]octane derivatives.
  • Carbamate Formation : Reacting the amine with benzyl chloroformate or similar reagents to form the carbamate linkage.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound:

StudyFindings
Investigated the reactivity and potential pharmacological applications of bicyclic amines, noting similarities in activity profiles with other known drugs.
Explored the formation of bicyclic compounds and their intermediates, providing insights into synthetic routes that may enhance yield and purity for biological testing.
Discussed potential applications in drug development, particularly focusing on CNS-related activities and anti-inflammatory effects observed in related compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of structurally related compounds:

  • Antimicrobial Testing : A series of bicyclic derivatives were tested against various bacterial strains, showing promising results in inhibiting growth.
  • Neuropharmacological Studies : Compounds similar to this compound were assessed for their effects on neurotransmitter release in rodent models, indicating potential applications in treating neurological disorders.
  • Inflammation Models : In vitro assays demonstrated that related compounds significantly reduced pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

Properties

IUPAC Name

benzyl N-[4-(aminomethyl)-1-bicyclo[2.2.2]octanyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-14,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAYYNUIGJYKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201126902
Record name Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2187435-32-9
Record name Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2187435-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-(aminomethyl)bicyclo[2.2.2]oct-1-yl]-N-methyl-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201126902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 2
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 3
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 4
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 5
Reactant of Route 5
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate
Reactant of Route 6
Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate

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